![molecular formula C24H22O4 B12519235 Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- CAS No. 698982-45-5](/img/structure/B12519235.png)
Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is a complex organic compound with a molecular formula of C24H22O4. This compound is characterized by its unique structure, which includes two ethanone groups connected by a 1,3-phenylenebis(methyleneoxy-3,1-phenylene) linkage. It is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride or acyl chloride in the presence of an acid catalyst such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) . The reaction is carried out in an organic solvent like ethyl acetate at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally-friendly catalysts, such as copper(II) sulfate pentahydrate (CuSO4.5H2O), is also explored to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: A simpler analog with similar structural features but lacking the methyleneoxy linkages.
Ethanone, 1,1’-(1,4-phenylene)bis-: Another analog with a different positional isomerism, affecting its chemical properties and reactivity.
Uniqueness
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- stands out due to its unique methyleneoxy linkages, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
698982-45-5 |
|---|---|
Molekularformel |
C24H22O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-[3-[[3-[(3-acetylphenoxy)methyl]phenyl]methoxy]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-17(25)21-8-4-10-23(13-21)27-15-19-6-3-7-20(12-19)16-28-24-11-5-9-22(14-24)18(2)26/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
AGGLJBWQZMRAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)COC3=CC=CC(=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


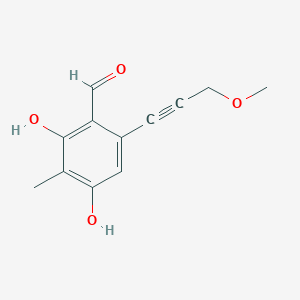
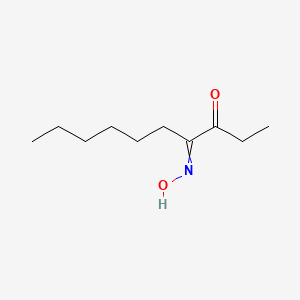


![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)

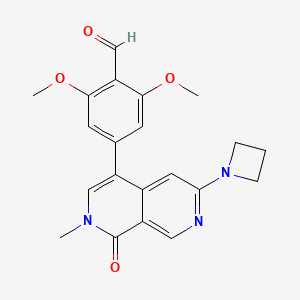
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
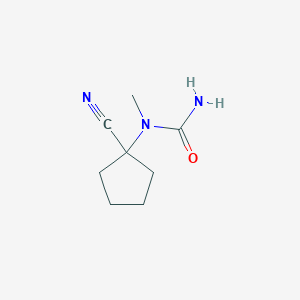

![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
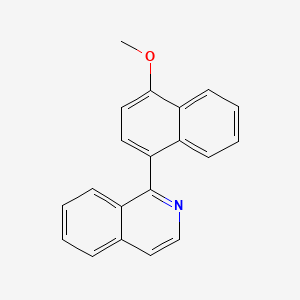
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
